Sildenafil and its metabolite N-desmethyl sildenafil are often used in the field of pharmacokinetics and drug metabolism studies. A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This method is sensitive and specific, and it uses sildenafil-d8, N-desmethyl sildenafil-d8 as internal standards .
Field: Pharmaceutical Research
Application: N-Desmethylvardenafil is used in pharmaceutical testing.
Method: This drug is metabolized by esterases and hydrolysis to form N-Desmethylvardenafil.
Results: N-Desmethylvardenafil has been shown to be more potent than the parent compound, Vardenafil.
Field: Materials Chemistry
Method: The development of these materials involves novel materials design and device optimization.
Results: OECTs have high transconductance, low operating voltages, and good biocompatibility.
Field: Nanomedicine
Method: The use of dendrimers as drug delivery systems have received great attention from researchers.
N-Desmethylvardenafil is a pharmacologically active compound that serves as a metabolite of vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) primarily used for the treatment of erectile dysfunction. Its chemical structure is characterized by the formula and it is recognized for its role in enhancing blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, thereby facilitating an erection in response to sexual stimulation .
N-Desmethylvardenafil itself likely lacks a significant pharmacological effect. Vardenafil, on the other hand, acts by inhibiting phosphodiesterase-5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is a signaling molecule involved in relaxation of smooth muscle tissue, which is crucial for blood flow during an erection [].
Other potential reactions include:
The synthesis of N-desmethylvardenafil primarily occurs through the metabolic conversion of vardenafil in the liver. This biotransformation process involves:
In laboratory settings, synthetic methods may also involve chemical modifications of vardenafil or related compounds, although such methods are less common compared to metabolic pathways.
N-Desmethylvardenafil is primarily studied for its role as a metabolite in pharmacokinetic studies related to vardenafil. Understanding its properties helps in:
Interaction studies involving N-desmethylvardenafil focus on its metabolic pathways and how they are influenced by other substances. For instance:
N-Desmethylvardenafil can be compared with several similar compounds that also act as PDE5 inhibitors or their metabolites:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Vardenafil | Parent compound; more potent PDE5 inhibitor | |
Sildenafil | Another PDE5 inhibitor; has different metabolic pathways | |
Tadalafil | Longer half-life; different mechanism of action | |
N-Desmethylsildenafil | Metabolite of sildenafil; retains some biological activity |
N-Desmethylvardenafil's uniqueness lies in its specific metabolic pathway from vardenafil, which distinguishes it from other PDE5 inhibitors and their metabolites. While it shares structural similarities with other compounds like N-desmethylsildenafil, its specific interactions and potency profile contribute to its distinct pharmacological behavior .